molecular formula C13H17N3O2 B13642500 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13642500
M. Wt: 247.29 g/mol
InChI Key: AEEAMBJSMAKIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid typically involves the reaction of benzimidazole with a suitable propylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-1,3-benzodiazol-1-yl)benzoic acid
  • 3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propanoic acid

Uniqueness

3-(1H-1,3-benzodiazol-1-yl)-2-(propylamino)propanoic acid is unique due to its specific structural features and the presence of both benzimidazole and propylamino groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C13H17N3O2/c1-2-7-14-11(13(17)18)8-16-9-15-10-5-3-4-6-12(10)16/h3-6,9,11,14H,2,7-8H2,1H3,(H,17,18)

InChI Key

AEEAMBJSMAKIFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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